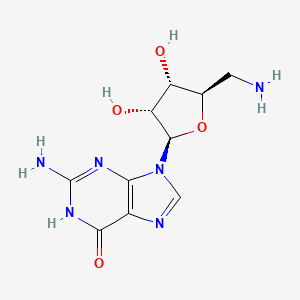
Guanosine, 5'-amino-5'-deoxy-
Übersicht
Beschreibung
Guanosine is a purine nucleoside in which guanine is attached to ribofuranose via a beta-N (9)-glycosidic bond . It is functionally related to guanine . When guanine is attached by its N9 nitrogen to the C1 carbon of a deoxyribose ring, it is known as deoxyguanosine .
Synthesis Analysis
The synthesis of the 5’-amino-2’,5’-dideoxy analogs of adenosine, cytidine, guanosine, inosine, and uridine from their respective naturally occurring nucleosides involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction .Molecular Structure Analysis
The molecular structure of Guanosine, 5’-amino-5’-deoxy- is described by the IUPAC name (2R,3R,4S,5R)-2-(2-amino-6-hydroxy-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol .Chemical Reactions Analysis
Guanosine and its derivatives have the ability to self-assemble via a unique topological pluralism — as isolated nucleobases, discrete macrocyclic quartets, and virtually infinite linear ribbons — that endows them with a considerable functional versatility .Physical and Chemical Properties Analysis
Guanosine is a white, crystalline powder with no odor and mild saline taste . It is very soluble in acetic acid, slightly soluble in water, insoluble in ethanol, diethyl ether, benzene, and chloroform .Wissenschaftliche Forschungsanwendungen
Inhibitors of GDP-Mannose Dehydrogenase
Guanosine, 5'-amino-5'-deoxy- has been utilized to develop inhibitors for GDP-mannose dehydrogenase, a key enzyme in the biosynthetic pathway of alginates in Pseudomonas aeruginosa mucoid strains. This application has significant implications for targeting mucoid strains of Pseudomonas aeruginosa, which are important in various medical and biochemical contexts (Elloumi et al., 1992).
Synthesis of Modified Nucleosides
The compound has been synthesized for the creation of modified nucleosides, such as 3′-Amino-3′-deoxyguanosine. These modified nucleosides have a wide range of applications in biochemical and pharmaceutical research (Zhang, Cui, & Zhang, 2003).
Template-Directed Synthesis
Guanosine, 5'-amino-5'-deoxy- derivatives have been shown to be effective in template-directed syntheses, demonstrating enhanced nucleophilicity, which is essential in the formation of nucleoside derivatives and oligonucleotides (Zieliński & Orgel, 1985).
Enzymatic Synthesis and RNA Modification
This compound has been used to initiate T7 RNA polymerase promoted transcriptions, leading to the production of modified RNA. Such modifications have potential applications in biotechnology and genetic research (Williamson & Hodgson, 2008).
Universal Initiator Nucleotides for RNA Synthesis
The chemical synthesis of modified guanosine nucleotides, such as 5'-amino-hexaethylene glycol guanosine nucleotides, and their incorporation into RNA demonstrate the utility of Guanosine, 5'-amino-5'-deoxy- in RNA conjugate formation for biochemical applications (Schlatterer & Jäschke, 2006).
Hammerhead Ribozymes Stabilization
Novel 5′-amino-5′-deoxy-2′-O-methyl nucleosides have been synthesized and incorporated into hammerhead ribozymes. This application is crucial for understanding and developing ribozyme-based therapeutic agents and molecular biology tools (Matulić-Adamić et al., 1997).
Biosynthesis of Guanosine-Triphosphate
The compound has been used in studies exploring the biosynthesis of (deoxy)guanosine-5'-triphosphate, which is a critical precursor for DNA and RNA synthesis in vivo. This research has implications for biotechnological applications, particularly in PCR and other molecular biology techniques (Yao, Ding, & Ou, 2019).
Wirkmechanismus
Target of Action
5’-Amino-5’-deoxy-guanosine (5’-NH2-Guo) is an analogue of guanosine . It interacts with the same targets as guanosine, which include various enzymes involved in signal transduction pathways . Guanosine can be phosphorylated to become guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP), which are key factors in these pathways .
Mode of Action
5’-NH2-Guo is used for receptor mapping studies or as a starting material for N-phosphorylation reactions or the chemical introduction of reporter groups in the 5’-position of the ribose . This suggests that it interacts with its targets by substituting for guanosine in biochemical reactions, potentially altering the outcomes of these reactions.
Biochemical Pathways
For instance, guanosine nucleotides play a crucial role in the biosynthesis of GDP-l-fucose , a substrate for the biosynthesis of fucosyloligosaccharide . Therefore, 5’-NH2-Guo might influence this and other related pathways.
Result of Action
For example, guanosine and its derivatives are involved in numerous cellular processes, including signal transduction, protein synthesis, and cell growth and differentiation . Therefore, 5’-NH2-Guo could potentially influence these processes.
Action Environment
The action, efficacy, and stability of 5’-NH2-Guo could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in certain solvents . For longer storage periods, it is recommended to be stored in the freezer, preferably in freeze-dried form .
Safety and Hazards
Zukünftige Richtungen
Guanosine and its derivatives have been used for designing functional supramolecular assemblies. Many programs have been launched to fine-tune the chemical properties of guanine derivatives, to make them usable under different experimental conditions, such as in organic or aqueous environments, and responsive to external stimuli, such as ionic strength, pH, light, or temperature .
Biochemische Analyse
Biochemical Properties
Guanosine, 5’-amino-5’-deoxy-, participates in several biochemical reactions. It interacts with enzymes such as guanosine-inosine kinase and guanine phosphoribosyltransferase. These interactions are crucial for the phosphorylation and conversion of guanosine into guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . The compound’s role in these reactions highlights its importance in nucleotide metabolism and cellular energy balance.
Cellular Effects
Guanosine, 5’-amino-5’-deoxy-, influences various cellular processes. It affects cell signaling pathways by modulating the levels of cyclic guanosine monophosphate, a secondary messenger involved in signal transduction . Additionally, it impacts gene expression by serving as a precursor for nucleotides that are incorporated into RNA and DNA. This compound also plays a role in cellular metabolism by participating in the synthesis of nucleotides, which are essential for cell growth and division.
Molecular Mechanism
The molecular mechanism of guanosine, 5’-amino-5’-deoxy-, involves its binding interactions with specific enzymes and proteins. It acts as a substrate for guanosine-inosine kinase, which phosphorylates it to form guanosine monophosphate . This phosphorylation is a key step in the nucleotide salvage pathway, allowing cells to efficiently recycle nucleotides. Additionally, guanosine, 5’-amino-5’-deoxy-, can inhibit or activate certain enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanosine, 5’-amino-5’-deoxy-, can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or high temperatures can lead to degradation . Long-term effects on cellular function include alterations in nucleotide levels and potential impacts on cell viability and proliferation.
Dosage Effects in Animal Models
The effects of guanosine, 5’-amino-5’-deoxy-, vary with different dosages in animal models. At low doses, it may enhance cellular functions by providing essential nucleotides for DNA and RNA synthesis. At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
Guanosine, 5’-amino-5’-deoxy-, is involved in several metabolic pathways. It is a key intermediate in the purine nucleotide biosynthesis pathway, where it is converted into guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These nucleotides are essential for various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction.
Transport and Distribution
Within cells, guanosine, 5’-amino-5’-deoxy-, is transported and distributed by specific transporters and binding proteins. These transporters facilitate its uptake and localization within different cellular compartments . The compound’s distribution is crucial for its function, as it needs to be available in specific regions of the cell to participate in biochemical reactions.
Subcellular Localization
Guanosine, 5’-amino-5’-deoxy-, is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, as it needs to be in proximity to specific enzymes and substrates . Post-translational modifications and targeting signals may direct it to specific organelles, ensuring its proper function within the cell.
Eigenschaften
IUPAC Name |
2-amino-9-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1,11H2,(H3,12,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYSPSHBRXOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CN)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296273 | |
| Record name | NSC108608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-84-7 | |
| Record name | NSC108608 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC108608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


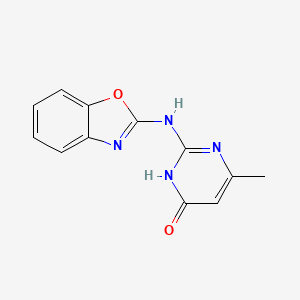
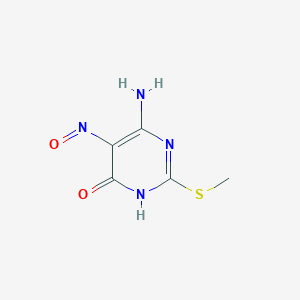

![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)
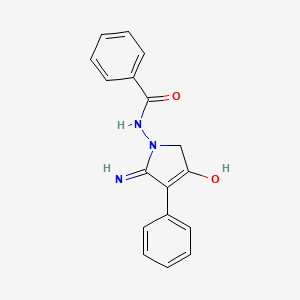

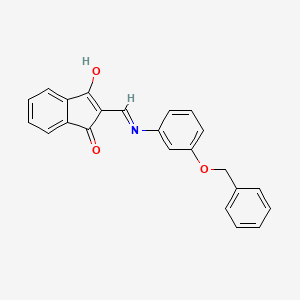
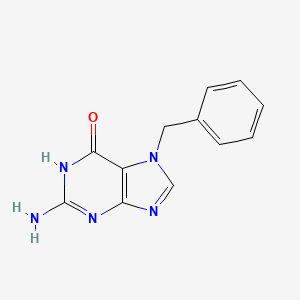

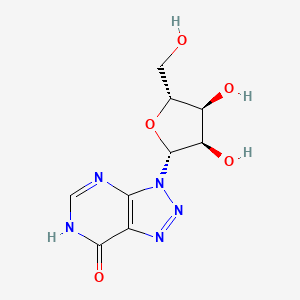

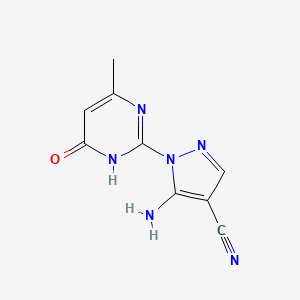

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)
